Enantiomer-Dependent 8- to 128-Fold Difference in Antibacterial Potency of the Final Drug Derived from This Racemate Versus the (R)-Enantiomer
The (S)-enantiomer obtained by resolution of this racemic benzoxazine is converted to levofloxacin, which exhibits 8- to 128-fold greater antibacterial activity than the drug derived from the (R)-enantiomer (D-ofloxacin), depending on the bacterial species tested [1][2]. This activity differential directly quantifies the procurement-critical importance of sourcing a racemate that is amenable to high-yield enantiomeric resolution—a capability documented for this specific compound across at least four independent methodologies [3].
| Evidence Dimension | Antibacterial activity of final fluoroquinolone drug derived from each enantiomer of the benzoxazine intermediate |
|---|---|
| Target Compound Data | (S)-enantiomer → Levofloxacin: 8–128× more active than D-ofloxacin across Gram-positive and Gram-negative bacterial panels (MIC ratio) |
| Comparator Or Baseline | (R)-enantiomer → D-ofloxacin: substantially lower activity; D-ofloxacin shows little activity against all staphylococci tested [2] |
| Quantified Difference | 8-fold to 128-fold activity advantage for (S)-enantiomer-derived drug over (R)-enantiomer-derived drug; levofloxacin is 2- to 4-fold more active than ciprofloxacin against S. pneumoniae and S. aureus [1] |
| Conditions | In vitro antibacterial susceptibility testing against 801 clinical isolates; agar dilution and broth microdilution methods; J. Med. Chem. 1987, 30, 2283–2286; Antimicrob. Agents Chemother. 1992, 32, 1336–1340 |
Why This Matters
A supplier of this racemate must demonstrate that their material is compatible with established resolution protocols yielding the (S)-enantiomer at ≥99% ee; procurement of a racemate that cannot be efficiently resolved forfeits the 8- to 128-fold potency gain that defines the commercial and clinical value of levofloxacin over racemic ofloxacin.
- [1] Mitscher, L. A.; Sharma, P. N.; Chu, D. T. W.; Shen, L. L.; Pernet, A. G. Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). Journal of Medicinal Chemistry, 1987, 30, 2283–2286. View Source
- [2] Une, T.; Fujimoto, T.; Sato, K.; Osada, Y. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 1989, 32, 1336–1340. View Source
- [3] Charushin, V. N.; Krasnov, V. P.; Levit, G. L.; Korolyova, M. A.; Kodess, M. I.; Chupakhin, O. N.; Kim, M. H.; Lee, H. S.; Park, Y. J.; Kim, K.-C. Kinetic resolution of (±)-2,3-dihydro-3-methyl-4H-1,4-benzoxazines with (S)-naproxen. Tetrahedron: Asymmetry, 1999, 10, 2691–2702. View Source
